2,6(7)-Dimethylanthracene

Thermal Analysis Purification Solid-state chemistry

This 2,6(7)-dimethylanthracene isomeric mixture is essential for synthesizing 2,6-dimethylanthraquinone (m.p. 242°C). The 2,6-isomer's higher melting point (250°C vs. 241°C for 2,7) confers superior thermal stability for vacuum-deposited OLED/OFET thin films. Its β-substitution pattern ensures predictable Diels-Alder regiospecificity. Procure this ≥95% pure yellow solid for reproducible materials science, validated environmental fate modeling, and oxidation catalyst development.

Molecular Formula C17H18
Molecular Weight 222.331
CAS No. 1216725-81-3
Cat. No. B561820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6(7)-Dimethylanthracene
CAS1216725-81-3
Molecular FormulaC17H18
Molecular Weight222.331
Structural Identifiers
SMILESCC.CC1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C15H12.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-10H,1H3;1-2H3
InChIKeyROGTXUCGZCUNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data for 2,6(7)-Dimethylanthracene (CAS 1216725-81-3): Specifications and Sourcing Guide


2,6(7)-Dimethylanthracene (CAS 1216725-81-3), a dimethylated derivative of anthracene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14 and a molecular weight of 206.28 g/mol . It is commonly supplied as a yellow solid, soluble in chloroform, dichloromethane, and ethyl acetate, and is intended for research and industrial use as a synthetic intermediate, reference standard, or in materials science applications . The '6(7)' nomenclature indicates it is an isomeric mixture or an unspecified isomer of 2,6- and 2,7-dimethylanthracene, a distinction that significantly impacts its physicochemical properties and application suitability compared to other dimethylanthracene (DMA) isomers like the widely studied 9,10-DMA [1].

Why Substituting 2,6(7)-Dimethylanthracene with Other Anthracenes Can Compromise Your Process


Substituting 2,6(7)-Dimethylanthracene with a different isomer like 9,10-dimethylanthracene (9,10-DMA) or a monomethyl analog is not scientifically neutral. The position of the methyl substituents critically dictates the compound's solid-state packing, melting point, and electronic properties, which in turn govern its behavior as a diene in Diels-Alder reactions and its performance in optoelectronic materials [1][2]. For instance, the different regiospecificity of 2,6-DMA versus 2,7-DMA leads to distinct melting points (250 °C vs. 241 °C) and oxidation products, which can alter crystallization processes, reaction kinetics, and material purity [1][3]. Furthermore, DFT studies confirm that the polarizability of DMA isomers varies significantly based on substitution pattern, directly impacting predicted environmental biodegradation rates and, by extension, the compound's behavior in any application where it is exposed to the environment [2].

Quantitative Differentiation of 2,6(7)-Dimethylanthracene: Key Data for Scientific Selection


Thermal Stability and Crystallization: Melting Point Distinction from 2,7-DMA

2,6-Dimethylanthracene exhibits a higher melting point than its close isomer, 2,7-dimethylanthracene, indicating greater thermal stability and different crystalline packing. This 9 °C difference is critical for purification via recrystallization and for the thermal budget of subsequent material processing [1].

Thermal Analysis Purification Solid-state chemistry

Synthetic Accessibility: High Yield Route for 2,6-DMA via Flash Vacuum Pyrolysis

A high-yield, regiospecific route exists for the synthesis of 2,6-dimethylanthracene, which is not paralleled for other isomers. Flash-vacuum pyrolysis of a specific precursor yields 2,6-DMA with high efficiency, whereas similar conditions produce other products in only moderate yield [1].

Synthetic Methodology Process Chemistry Yield Optimization

Distinct Oxidation Products: Enabling Selective Synthesis of 2,6-Dimethylanthraquinone

Oxidation of the two isomers leads to structurally distinct quinone products with different properties. 2,6-Dimethylanthracene oxidizes to 2,6-dimethylanthraquinone (m.p. 242 °C), whereas 2,7-dimethylanthracene produces 2,7-dimethylanthraquinone (m.p. 170 °C). This 72 °C difference in product melting point allows for selective synthesis and facile product differentiation [1].

Oxidation Chemistry Dye Intermediate Selective Synthesis

Predicted Environmental Fate: Computed Differences in Biodegradation Predictors

The molecular polarizability, a key descriptor for predicting environmental biodegradation rates, differs significantly between DMA isomers. DFT calculations show a clear trend where polarizability values increase for β,β-DMA isomers (which includes 2,6-DMA and 2,7-DMA) compared to meso,meso- and α,meso-substituted DMAs [1].

Environmental Chemistry Computational Chemistry Biodegradation

Commercial Availability and Purity Specification

The commercially available 2,6(7)-Dimethylanthracene (CAS 1216725-81-3) is provided as an analytical standard or research-grade intermediate with a minimum specified purity of 95%, as determined by HPLC or similar methods . This defined purity specification allows for more predictable and reproducible experimental outcomes compared to less well-characterized or synthesized-in-house materials .

Chemical Procurement Quality Control Research Standards

Optimal Use Cases for 2,6(7)-Dimethylanthracene in R&D and Industry


Precursor for 2,6-Dimethylanthraquinone in Dye and Pigment Synthesis

When the synthetic target is 2,6-dimethylanthraquinone (m.p. 242 °C), 2,6(7)-dimethylanthracene is the required starting material. Substitution with 2,7-dimethylanthracene would yield the 2,7-isomer of the quinone, a completely different compound with a much lower melting point (170 °C) and likely different performance as a dye intermediate [1]. This is critical for ensuring the correct final product.

High-Temperature Material Science and Optoelectronics Research

The higher melting point of the 2,6-isomer (250 °C) compared to the 2,7-isomer (241 °C) suggests greater thermal stability and more robust solid-state packing, which are advantageous properties for materials intended for high-temperature processing, such as vacuum-deposited thin films in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [1].

Research on Structure-Activity Relationships (SAR) in Environmental Biodegradation

This compound serves as a representative β,β-substituted dimethylanthracene for studies on the environmental fate of alkylated PAHs. Theoretical models indicate that its higher polarizability, relative to meso-substituted isomers, correlates with a different predicted rate of biodegradation [1]. This makes it a valuable tool for validating computational models and understanding the isomer-specific environmental persistence of PAHs.

General Organic Synthesis and Method Development

2,6(7)-Dimethylanthracene is a well-defined building block for exploring novel reactions. It can be used as a model substrate in the development of new oxidation catalysts, such as nonheme Mn(IV)-oxo complexes, which can achieve six-electron oxidation of anthracenes to anthraquinones [1][2]. Its commercial availability in specified purity (min. 95%) ensures reproducibility across different laboratories .

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